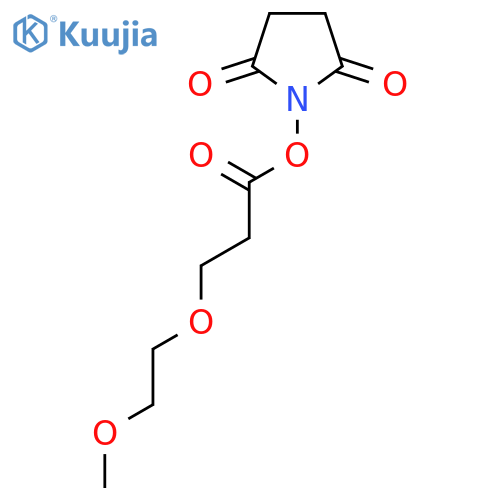Cas no 1127247-34-0 (NHS-M-DPEG)

NHS-M-DPEG structure
商品名:NHS-M-DPEG
CAS番号:1127247-34-0
MF:C10H15NO6
メガワット:245.229203462601
MDL:MFCD13184972
CID:4680600
PubChem ID:51340984
NHS-M-DPEG 化学的及び物理的性質
名前と識別子
-
- 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate
- m-PEG2-NHS ester
- 3-(2-Methoxyethoxy)propanoic acid succinimidyl ester
- Methoxy-PEG-propionicacid-N-succinimidylester
- Propanoic acid, 3-(2-methoxyethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
- (2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate
- BP-23656
- SCHEMBL4761655
- mPEG1-OCH2CH2COONHS Ester
- GS-9391
- mPEG-SPA, MW 10K
- mPEG1-CH2CH2COONHS
- A1-00693
- CS-0254493
- mPEG1-CH2CH2COONHS Ester
- AKOS027337665
- 1127247-34-0
- 174569-25-6
- MFCD13184972
- NHS-M-DPEG
-
- MDL: MFCD13184972
- インチ: 1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3
- InChIKey: IMSXKORGOVQCNT-UHFFFAOYSA-N
- ほほえんだ: O(C(CCOCCOC)=O)N1C(CCC1=O)=O
計算された属性
- せいみつぶんしりょう: 245.08993720g/mol
- どういたいしつりょう: 245.08993720g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.1
- 疎水性パラメータ計算基準値(XlogP): -1.1
NHS-M-DPEG 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | GS-9391-1G |
m-dPEG®₂-NHS ester |
1127247-34-0 | >95% | 1g |
£289.00 | 2025-02-09 | |
| abcr | AB259695-1 g |
3-(2-Methoxyethoxy)propanoic acid succinimidyl ester; . |
1127247-34-0 | 1g |
€457.50 | 2023-04-27 | ||
| abcr | AB259695-100mg |
3-(2-Methoxyethoxy)propanoic acid succinimidyl ester; . |
1127247-34-0 | 100mg |
€210.00 | 2025-02-15 | ||
| Ambeed | A359476-1g |
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate |
1127247-34-0 | 98% | 1g |
$295.0 | 2025-03-05 | |
| A2B Chem LLC | AO81195-1g |
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate |
1127247-34-0 | min.95% | 1g |
$312.00 | 2024-04-20 | |
| Ambeed | A359476-100mg |
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate |
1127247-34-0 | 98% | 100mg |
$41.0 | 2025-03-05 | |
| Ambeed | A359476-250mg |
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate |
1127247-34-0 | 98% | 250mg |
$86.0 | 2025-03-05 | |
| TRC | N394028-50mg |
NHS-M-DPEG |
1127247-34-0 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | N394028-100mg |
NHS-M-DPEG |
1127247-34-0 | 100mg |
$ 185.00 | 2022-06-03 | ||
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHM-56-1g |
m-PEG2-NHS ester |
1127247-34-0 | >98.00% | 1g |
¥1450.0 | 2023-09-19 |
NHS-M-DPEG 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
1127247-34-0 (NHS-M-DPEG) 関連製品
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1127247-34-0)NHS-M-DPEG

清らかである:99%
はかる:1g
価格 ($):271.0